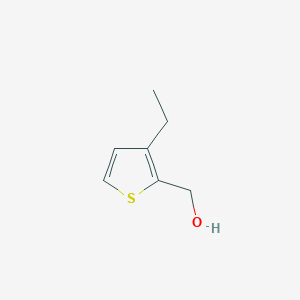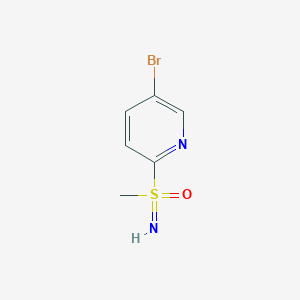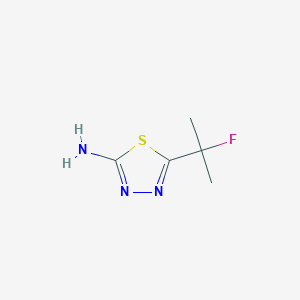
2-((2-Phenylpropan-2-yl)oxy)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Phenylpropan-2-yl)oxy)ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an amine group attached to an ethan-1-amine backbone, which is further substituted with a 2-phenylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Phenylpropan-2-yl)oxy)ethan-1-amine typically involves the reaction of 2-phenylpropan-2-ol with ethylene oxide in the presence of a base to form the corresponding ether. This intermediate is then reacted with ammonia or an amine under suitable conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are selected to enhance the efficiency of the reaction and minimize by-products .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Ketones, oxides.
Reduction: Secondary amines, alcohols.
Substitution: Various substituted amines.
Scientific Research Applications
2-((2-Phenylpropan-2-yl)oxy)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-Phenylpropan-2-yl)oxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Similar Compounds:
1-Phenylpropan-2-amine: Shares a similar phenylpropanamine structure but lacks the ether linkage.
2-Phenylethan-1-amine: Similar amine structure but with a different substitution pattern.
Uniqueness: this compound is unique due to its ether linkage, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature may influence its interaction with biological targets and its overall chemical behavior .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(2-phenylpropan-2-yloxy)ethanamine |
InChI |
InChI=1S/C11H17NO/c1-11(2,13-9-8-12)10-6-4-3-5-7-10/h3-7H,8-9,12H2,1-2H3 |
InChI Key |
XXRDPIWXDGUWEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine](/img/structure/B13619083.png)


